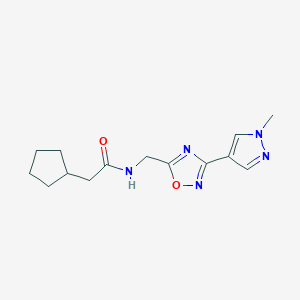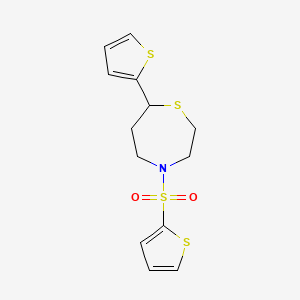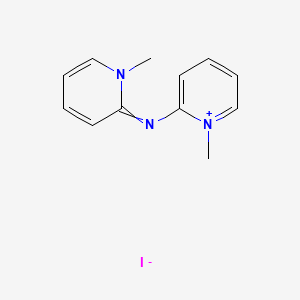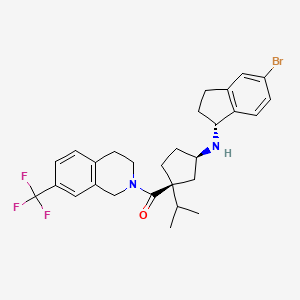
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is an organic compound with the molecular formula C11H22O2Si. It is a silyl enol ether, which is a type of compound where a silicon atom is bonded to an oxygen atom that is part of an enol ether group. This compound is often used in organic synthesis due to its reactivity and ability to act as a protecting group for ketones and aldehydes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one typically involves the reaction of pent-3-en-2-one with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper handling and storage of reagents to maintain product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrochloric acid (HCl) or hydrofluoric acid (HF) can be used to remove the silyl group.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces the corresponding hydrocarbon or other substituted products.
Applications De Recherche Scientifique
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is widely used in scientific research due to its versatility:
Mécanisme D'action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one primarily involves its role as a protecting group. The tert-butyldimethylsilyl (TBS) group protects the carbonyl functionality of ketones and aldehydes from unwanted reactions during synthetic procedures. The TBS group can be selectively removed under mild acidic or basic conditions, revealing the original carbonyl compound for further reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butyldimethylsiloxy-3-penten-2-one: Similar in structure but may have different reactivity and stability.
(tert-Butyldimethylsilyloxy)acetaldehyde: Another silyl enol ether with different applications and reactivity.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)pent-3-en-2-one is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it an excellent protecting group for ketones and aldehydes, allowing for selective reactions in complex synthetic pathways .
Propriétés
Numéro CAS |
69404-97-3 |
|---|---|
Formule moléculaire |
C11H22O2Si |
Poids moléculaire |
214.38 g/mol |
Nom IUPAC |
(Z)-4-[tert-butyl(dimethyl)silyl]oxypent-3-en-2-one |
InChI |
InChI=1S/C11H22O2Si/c1-9(12)8-10(2)13-14(6,7)11(3,4)5/h8H,1-7H3/b10-8- |
Clé InChI |
ZRVOCNOYAJIAAP-NTMALXAHSA-N |
SMILES |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
SMILES isomérique |
C/C(=C/C(=O)C)/O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(=CC(=O)C)O[Si](C)(C)C(C)(C)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-{[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2646479.png)
![2-[(4-chlorobenzyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2646481.png)
![2-(4-Methanesulfonylphenyl)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-2-ol](/img/structure/B2646482.png)

![2-(5-chlorothiophene-2-carboxamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2646486.png)

![(2-(4-chlorophenyl)-2H-tetrazol-5-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2646493.png)

![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid hydrochloride](/img/structure/B2646495.png)

